N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a hydroxypropyl group, a methoxyphenyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using an appropriate epoxide or halohydrin.
Coupling with Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution or coupling reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.
Medicine
Given its potential biological activity, the compound may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and sulfonamide groups could play key roles in binding to these targets, while the aromatic rings may facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: Lacks the dimethyl groups on the pyrazole ring.
N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-phenyl-4-methylbenzenesulfonamide: Lacks the methoxy group on the phenyl ring.
N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide.
Uniqueness
The presence of both the dimethyl groups on the pyrazole ring and the methoxy group on the phenyl ring in N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide may confer unique chemical and biological properties, such as enhanced binding affinity to biological targets or increased stability under certain conditions.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-5-11-22(12-6-16)30(27,28)25(19-7-9-21(29-4)10-8-19)15-20(26)14-24-18(3)13-17(2)23-24/h5-13,20,26H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHVBEILBOGSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=CC(=N2)C)C)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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